molecular formula C17H20O5 B1239375 Cannabistilbene II CAS No. 91865-42-8

Cannabistilbene II

Cat. No. B1239375
CAS RN: 91865-42-8
M. Wt: 304.34 g/mol
InChI Key: LIAAUPRCZCWDAE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabistilbene II is a natural product found in Cannabis sativa with data available.

Scientific Research Applications

Discovery and Structural Analysis

Cannabistilbene II, along with its counterpart cannabistilbene I, was first isolated from a Panamanian variant of Cannabis sativa grown in Mississippi. These compounds were identified as new dihydrostilbene compounds. The structure of cannabistilbene I was determined from spectral data and confirmed by synthesis, while cannabistilbene II's structure was indicated through spectral evidence (Elsohly et al., 1984).

Biochemical Properties and Potential Applications

In a study involving Bipinnula fimbriata, a rare species, two dihydrostilbene derivatives, including cannabistilbene I, were isolated. This study provides insights into the chemical composition of related species and possible applications of these compounds in chemotaxonomy and phytochemistry (Tomassini et al., 2020).

Broad Perspective on Cannabis Phytochemicals

A broader perspective on the phytochemical characterization of Cannabis sativa, which includes cannabistilbenes, is provided by Pollastro et al. (2017). This study highlights the presence of various non-cannabinoids constituents like flavonoids, dihyrostilbenes, and dihydrophenanthrenes, emphasizing their potential bioactivities and the importance of non-cannabinoid compounds in the plant's pharmacological profile (Pollastro, Minassi, & Fresu, 2017).

properties

CAS RN

91865-42-8

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

3-[(E)-2-(5-hydroxy-3-methoxycyclohexa-2,4-dien-1-yl)ethenyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C17H20O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(21-2)16(19)17(12)22-3/h4-7,9-11,18-19H,8H2,1-3H3/b5-4+

InChI Key

LIAAUPRCZCWDAE-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C2CC(=CC(=C2)OC)O)OC)O

SMILES

COC1=C(C(=C(C=C1)C=CC2CC(=CC(=C2)OC)O)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2CC(=CC(=C2)OC)O)OC)O

synonyms

2',3-dihydroxy-3',4',5-trimethoxydihydrostilbene
3,3'-dihydroxy-2',4',5-trimethoxydihydrostilbene
cannabistilbene II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabistilbene II
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Cannabistilbene II
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Cannabistilbene II
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Cannabistilbene II
Reactant of Route 5
Cannabistilbene II
Reactant of Route 6
Cannabistilbene II

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